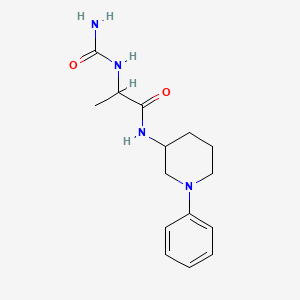![molecular formula C15H21Cl2N3OS B7178546 (2,5-Dichlorothiophen-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone](/img/structure/B7178546.png)
(2,5-Dichlorothiophen-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dichlorothiophen-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone is a complex organic compound that features a dichlorothiophene ring attached to a piperazine moiety, which is further connected to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorothiophen-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Dichlorothiophene Ring: This can be achieved through the chlorination of thiophene using reagents such as sulfuryl chloride.
Attachment of the Piperazine Moiety: The dichlorothiophene ring is then reacted with piperazine under controlled conditions, often using a base such as sodium hydride to facilitate the reaction.
Introduction of the Methanone Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorothiophen-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, potentially reducing the methanone group to a methanol group.
Substitution: Halogen atoms in the dichlorothiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methanol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(2,5-Dichlorothiophen-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (2,5-Dichlorothiophen-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing cellular signaling pathways. This can lead to various physiological effects, depending on the specific receptor and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dichlorothiophen-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]propanoic acid dihydrochloride
- (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
Uniqueness
(2,5-Dichlorothiophen-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone is unique due to its specific combination of a dichlorothiophene ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3OS/c1-18-4-2-3-11(10-18)19-5-7-20(8-6-19)15(21)12-9-13(16)22-14(12)17/h9,11H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYBPNYBOCEUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N2CCN(CC2)C(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(cyclopropylmethoxy)-N-methyl-N-[(1-methylpiperidin-3-yl)methyl]benzamide](/img/structure/B7178479.png)
![3-fluoro-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]benzamide](/img/structure/B7178483.png)
![3-N-methyl-3-N-[(1-methylpiperidin-3-yl)methyl]-1-N-phenylpiperidine-1,3-dicarboxamide](/img/structure/B7178489.png)
![N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7178504.png)
![2-(4-Methylphenoxy)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone](/img/structure/B7178505.png)
![1-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-3-pyridin-3-ylpropan-1-one](/img/structure/B7178506.png)
![(1-Ethylindol-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone](/img/structure/B7178508.png)
![2-(2-Chlorophenyl)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone](/img/structure/B7178516.png)
![(2,5-Dimethoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone](/img/structure/B7178522.png)
![[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7178532.png)
![[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B7178534.png)
![1-[2-[4-(1-Methylpiperidin-3-yl)piperazine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B7178548.png)
![(1-Benzylpyrrolidin-2-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone](/img/structure/B7178568.png)
